molecular formula C10H11NO2 B13616568 2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid

2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13616568
M. Wt: 177.20 g/mol
InChI Key: ANZSCAUWRLTHDX-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound with a molecular formula of C10H11NO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 6-methylpyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are tailored to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and pyridine derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropane ring and a 6-methylpyridin-3-yl substituent makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-2-3-7(5-11-6)8-4-9(8)10(12)13/h2-3,5,8-9H,4H2,1H3,(H,12,13)

InChI Key

ANZSCAUWRLTHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

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